8-Amino-3-deazaguanine

描述

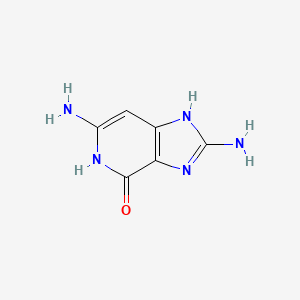

8-Amino-3-deazaguanine is a synthetic purine analog known for its significant biological activity. This compound is structurally similar to guanine, a fundamental component of nucleic acids. The modification at the 3-position of the guanine ring system results in unique properties that make this compound a valuable compound in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions: 8-Amino-3-deazaguanine can be synthesized through the ammonolysis of an imidazole precursor. One common method involves the use of methyl 2-(benzoylamino)-5-(cyanomethyl)-1H-imidazole-4-carboxylate as a starting material. The reaction proceeds under mild conditions with liquid ammonia, which facilitates the removal of protecting groups and the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale reactions using similar imidazole precursors. The process may include steps such as crystallization and purification to ensure high purity and yield of the final product.

化学反应分析

Table 1: Key Synthetic Intermediates and Conditions

Enzymatic Inhibition and Mechanism

This compound is a competitive inhibitor of purine nucleoside phosphorylase (PNPase) , an enzyme critical for purine salvage pathways.

Table 2: Enzymatic Inhibition Profile

| Parameter | Value | Experimental Conditions | Source |

|---|---|---|---|

| IC₅₀ (vs. mammalian PNPase) | 9.9 µM | Isolated enzyme assay | |

| Inhibition type | Competitive | Lineweaver-Burk kinetic analysis |

-

Mechanism : The 8-amino group enhances binding affinity to PNPase’s active site, while the 3-deaza modification reduces metabolic activation via hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .

Biological Reactivity and Pharmacological Effects

-

Antitumor activity : Despite its PNPase inhibition, this compound mesylate showed negligible activity in L1210 leukemia models (IC₅₀ > 100 µM) .

-

Immunomodulatory effects : Weak inhibition of T- and B-cell proliferation was observed, with no synergy with 2'-deoxyguanosine .

Comparative Analysis with Structural Analogues

This compound’s pharmacological profile contrasts with related compounds:

-

3-Deazaguanine : Lacks the 8-amino group, resulting in weaker PNPase inhibition .

-

8-Aminoguanine : Exhibits stronger diuretic and natriuretic effects due to unmodified purine ring .

Limitations and Research Gaps

科学研究应用

Purine Nucleoside Phosphorylase Inhibition

One of the primary applications of 8-amino-3-deazaguanine is its role as an inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial in purine metabolism. The compound has been shown to exhibit an inhibition constant (IC50) of approximately 9.9 µM against isolated mammalian PNP, indicating its potential as a therapeutic agent in conditions where modulation of purine metabolism is beneficial .

Table 1: Inhibition Characteristics of this compound

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 9.9 | Purine Nucleoside Phosphorylase |

Cardiovascular and Renal Applications

Research indicates that this compound has significant effects on renal excretory functions, including increased urine volume and sodium excretion. Studies have demonstrated that this compound mediates diuretic and natriuretic effects by inhibiting PNP, which leads to alterations in purine metabolism and subsequent physiological changes .

In animal models, such as rats subjected to DOCA-salt hypertension, treatment with this compound resulted in attenuation of hypertension, suggesting its potential utility as an antihypertensive agent .

Table 2: Effects of this compound on Renal Function

| Parameter | Effect |

|---|---|

| Urine Volume | Increased |

| Sodium Excretion | Increased |

| Potassium Excretion | Decreased |

| Glucose Excretion | Increased |

Metabolic Syndrome Research

The compound has been investigated for its effects on metabolic syndrome, characterized by hypertension, obesity, dyslipidemia, and insulin resistance. In studies involving obese rat models, treatment with this compound was associated with improved glucose homeostasis, reduced blood pressure, and decreased markers of kidney damage . These findings suggest that the compound may play a role in managing conditions associated with metabolic syndrome.

Antitumor Activity

While this compound enhances PNP activity, it exhibits diminished antitumor activity compared to its analogues . This characteristic limits its direct application in cancer therapy; however, understanding its mechanism can provide insights into developing more effective antitumor agents.

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of this compound in age-related degeneration models. Chronic treatment with this compound has shown promise in restoring retinal function and structure in aged rats, indicating potential applications in treating age-related visual decline .

Table 3: Summary of Research Findings on this compound

| Application Area | Key Findings |

|---|---|

| PNP Inhibition | Effective inhibitor; IC50 = 9.9 µM |

| Cardiovascular Health | Reduces hypertension; increases renal excretory functions |

| Metabolic Syndrome | Improves glucose homeostasis; reduces kidney damage |

| Antitumor Activity | Limited effectiveness; requires further study |

| Neuroprotection | Potential for treating age-related retinal degeneration |

Case Studies and Experimental Findings

- Hypertension Model : In a study involving DOCA-salt hypertensive rats, administration of this compound significantly reduced blood pressure over a sustained period while enhancing renal function parameters such as urine volume and sodium excretion .

- Metabolic Syndrome Evaluation : Obese ZSF1 rats treated with the compound exhibited marked improvements in metabolic markers, including reduced HbA1c levels and improved kidney function indicators after eight weeks of treatment .

- Neuroprotective Effects : Aged Fischer 344 rats treated with chronic doses of this compound displayed improved retinal thickness and visual function compared to untreated controls, suggesting a reversal of age-related degeneration .

作用机制

The mechanism of action of 8-Amino-3-deazaguanine involves its incorporation into nucleic acids, where it competes with natural guanine. This competition can disrupt normal cellular processes, leading to the inhibition of nucleic acid synthesis and cell proliferation. The compound targets purine nucleoside phosphorylase, an enzyme involved in purine metabolism, thereby exerting its antitumor effects .

相似化合物的比较

3-Deazaguanine: Another purine analog with similar structural modifications.

8-Azaguanine: Known for its antineoplastic activity and structural resemblance to guanine.

Uniqueness: 8-Amino-3-deazaguanine is unique due to its specific modification at the 3-position, which imparts distinct biochemical properties. Unlike other analogs, it combines the features of both 3-deazaguanine and 8-aminoguanine, making it a versatile compound for various research applications .

生物活性

8-Amino-3-deazaguanine is a synthetic purine analog that exhibits significant biological activity, particularly in the fields of biochemistry and pharmacology. This compound is structurally similar to guanine, which allows it to interact with various biological systems, making it a valuable subject of study in medicinal chemistry and molecular biology.

Chemical Structure and Synthesis

This compound is synthesized through the ammonolysis of imidazole precursors, which results in enhanced activity against purine nucleoside phosphorylase (PNP) but diminished antitumor activity compared to its analogs . The introduction of an amino group at the 8-position increases its PNP inhibitory capacity, which is crucial for its biological effects.

The primary mechanism by which this compound exerts its biological effects is through its incorporation into nucleic acids. It competes with natural guanine for incorporation into RNA and DNA, disrupting normal cellular processes such as nucleic acid synthesis and cell proliferation. This competitive inhibition can lead to significant alterations in cellular metabolism and function.

Table 1: Comparison of Biological Activities

| Compound | PNP Inhibition (IC50) | Antitumor Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 9.9 µM | Weak | Inhibition of nucleic acid synthesis |

| 8-Aminoguanine | Strong | Moderate | PNP inhibition and cellular metabolism |

| 8-Aminoinosine | Moderate | Not specified | Metabolized to PNP inhibitor |

Biological Applications

1. Antitumor Activity:

While this compound shows weak antitumor effects when tested in vitro and in vivo (e.g., L1210 leukemic mice), it remains a valuable compound for understanding tumor biology due to its interactions with nucleic acids and enzymes involved in purine metabolism .

2. Pharmacological Potential:

The compound has been investigated for its potential use in cancer therapy due to its ability to inhibit PNP, an enzyme critical for purine metabolism. This inhibition can lead to altered nucleotide pools within cells, impacting DNA synthesis and repair mechanisms .

3. Research Applications:

In biochemical research, this compound serves as a building block for synthesizing nucleoside analogs and studying enzyme interactions. Its unique properties make it useful for probing biochemical pathways related to cancer and other diseases .

Case Studies

Case Study 1: Inhibition of PNP Activity

A study demonstrated that this compound effectively inhibits recombinant PNP, showcasing its potential as a therapeutic agent targeting purine metabolism. The study found that while it has a competitive inhibitory effect, its overall antitumor efficacy remains limited compared to other purine analogs .

Case Study 2: Effects on Cellular Processes

Research indicated that the incorporation of this compound into RNA affects the thermal stability of RNA duplexes, suggesting that it may alter RNA folding and function. This property could be leveraged for developing RNA-based therapeutics or probes .

属性

IUPAC Name |

2,6-diamino-1,5-dihydroimidazo[4,5-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c7-3-1-2-4(5(12)10-3)11-6(8)9-2/h1H,(H3,7,10,12)(H3,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGXIIXWKAONRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C2=C1NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145855 | |

| Record name | 8-Amino-3-deazaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103438-45-5 | |

| Record name | 8-Amino-3-deazaguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103438455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Amino-3-deazaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。